molecular formula C24H26N2O3 B286578 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide

Cat. No. B286578
M. Wt: 390.5 g/mol
InChI Key: AWIMMPMZTLQNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide, also known as JNJ-40411813, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is involved in the modulation of pain, anxiety, and stress responses.

Mechanism of Action

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide is a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in the modulation of pain, anxiety, and stress responses. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide binds to the NOP receptor and blocks the activity of the endogenous ligand nociceptin/orphanin FQ, resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of pain, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce nociceptive responses and to increase pain thresholds. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce anxiety-like behavior in rodents and to attenuate stress-induced responses. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has several advantages for lab experiments, including its selectivity for the NOP receptor and its favorable pharmacokinetic profile. However, there are also limitations to the use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide in lab experiments. One limitation is the lack of human clinical data, which limits the translation of preclinical findings to clinical applications. In addition, the potency and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide may vary depending on the experimental conditions, such as the animal model used and the route of administration.

Future Directions

There are several future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide. One direction is the further characterization of the pharmacological properties of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide, including its selectivity for the NOP receptor and its effects on downstream signaling pathways. Another direction is the investigation of the therapeutic potential of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide in human clinical trials, particularly in the areas of pain management, anxiety, and stress-related disorders. Finally, the development of more potent and selective NOP receptor antagonists may provide new opportunities for the treatment of these conditions.

Synthesis Methods

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide is synthesized through a multi-step process involving the reaction of several chemical intermediates. The synthesis involves the use of various reagents and solvents, including butyl lithium, sodium hydride, and acetic anhydride. The final product is obtained through purification and isolation techniques, including column chromatography and recrystallization.

Scientific Research Applications

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been studied for its potential therapeutic applications in several areas, including pain management, anxiety, and stress-related disorders. Preclinical studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has analgesic effects in animal models of acute and chronic pain. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce anxiety-like behavior in rodents and to attenuate stress-induced responses.

properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]butanamide

InChI

InChI=1S/C24H26N2O3/c1-16(18-13-12-17-7-2-3-8-19(17)15-18)25-22(27)11-6-14-26-23(28)20-9-4-5-10-21(20)24(26)29/h4-5,9-10,12-13,15-16H,2-3,6-8,11,14H2,1H3,(H,25,27)

InChI Key

AWIMMPMZTLQNIH-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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